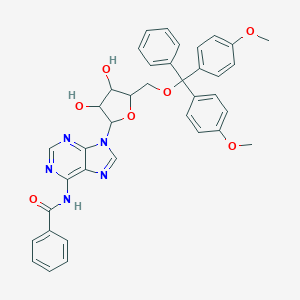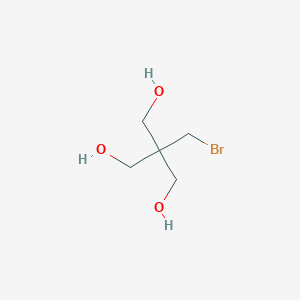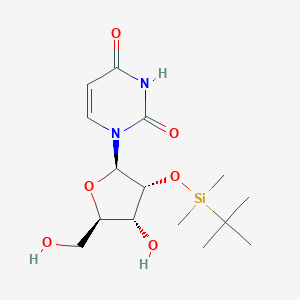![molecular formula C9H12O2 B150722 Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 6203-08-3](/img/structure/B150722.png)
Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate
概述
描述
Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate, also known as methyl 5-norbornene-2-carboxylate, is an organic compound with the molecular formula C9H12O2. It is a derivative of norbornene, a bicyclic hydrocarbon, and is characterized by its ester functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions: Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate can be synthesized through the esterification of 5-norbornene-2-carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired ester product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures high purity and consistent quality of the product .
化学反应分析
Types of Reactions: Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: 5-norbornene-2-carboxylic acid.
Reduction: 5-norbornene-2-methanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
科学研究应用
Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex bicyclic structures.
Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other therapeutic agents.
作用机制
The mechanism of action of methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate involves its reactivity as an ester. The ester group can undergo hydrolysis, oxidation, or reduction, leading to various products. The molecular targets and pathways involved depend on the specific reactions and applications. For instance, in biochemical studies, the compound may interact with enzymes or other biomolecules, influencing their activity and function .
相似化合物的比较
- Ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate
- Methyl 3-(2-oxopropyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate
- 2-Methyl-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
Comparison: Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate is unique due to its specific ester functional group and the position of the double bond within the bicyclic structure. This configuration imparts distinct reactivity and properties compared to similar compounds. For example, ethyl bicyclo[2.2.1]hept-2-ene-5-carboxylate has an ethyl ester group instead of a methyl ester, which can influence its reactivity and applications .
属性
IUPAC Name |
methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-11-9(10)8-5-6-2-3-7(8)4-6/h2-3,6-8H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAZRAQKPTXZNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CC1C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
27176-60-9 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27176-60-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80290508 | |
| Record name | Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6203-08-3 | |
| Record name | 6203-08-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69065 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-Norbornene-2-carboxylate (endo- and exo- mixture) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate interesting for scientific study?
A1: this compound exists as two isomers, endo and exo, which are produced during the Diels-Alder reaction between cyclopentadiene and methyl acrylate. Research has shown that certain imidazolium ionic liquids can influence the selectivity of this reaction, favoring the formation of the endo isomer []. This makes this compound a useful model for studying reaction selectivity and the interactions between reactants, products, and ionic liquids.
Q2: How do researchers investigate the interactions between this compound isomers and imidazolium ionic liquids?
A2: Researchers utilize a combination of mass spectrometry and computational chemistry techniques []. Mass spectrometry helps to identify and quantify the different isomers formed in the Diels-Alder reaction, while computational methods like molecular modeling can simulate the interactions between the isomers and the ionic liquid at a molecular level. These simulations provide insights into the potential binding preferences of each isomer to the imidazolium cation, helping to explain the observed selectivity in the reaction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
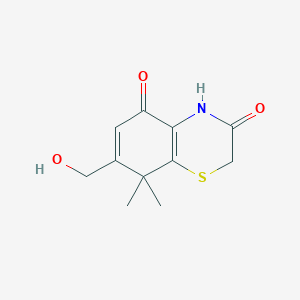

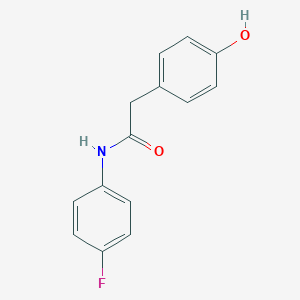
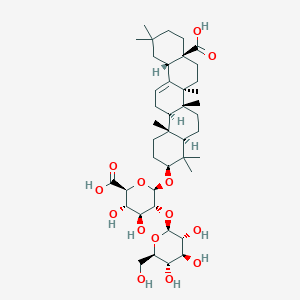
![Ethanone, 1-[2,4,6-tris(methoxymethoxy)phenyl]-](/img/structure/B150651.png)
